molecular formula C10H9BrO4 B3031980 2-(2-Acetyl-5-bromophenoxy)acetic acid CAS No. 90772-69-3

2-(2-Acetyl-5-bromophenoxy)acetic acid

Cat. No. B3031980
Key on ui cas rn: 90772-69-3
M. Wt: 273.08 g/mol
InChI Key: KLOOPHNSSCTKMU-UHFFFAOYSA-N
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Patent
US09409865B2

Procedure details

A 100 mL flask equipped with a magnetic stirbar, condenser, is charged with 2-(2-acetyl-5-bromophenoxy)acetic acid (1.14 g, 4.0 mmol) and (40 mL) of acetic anhydride and sodium acetate (860 mg, 10 mmol). The mixture was heated at 80° C. for 2 hours. After cooling the reaction mixture was evaporated to dryness. (40 mL) of methanol was added followed by concentrating under vacuum to give 6-bromo-3-methylbenzofuran (600 mg, 75%) as yellow oil. 1H NMR (300 MHz, CD3OD) δ 7.62 (s, 1H), 7.38-7.36 (m, 3H), 2.23 (s, 3H).
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
860 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:14]=[CH:13][C:12]([Br:15])=[CH:11][C:5]=1[O:6][CH2:7]C(O)=O)(=O)[CH3:2].C([O-])(=O)C.[Na+]>C(OC(=O)C)(=O)C>[Br:15][C:12]1[CH:13]=[CH:14][C:4]2[C:1]([CH3:2])=[CH:7][O:6][C:5]=2[CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.14 g
Type
reactant
Smiles
C(C)(=O)C1=C(OCC(=O)O)C=C(C=C1)Br
Name
Quantity
860 mg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100 mL flask equipped with a magnetic stirbar, condenser
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness
ADDITION
Type
ADDITION
Details
(40 mL) of methanol was added
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC2=C(C(=CO2)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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